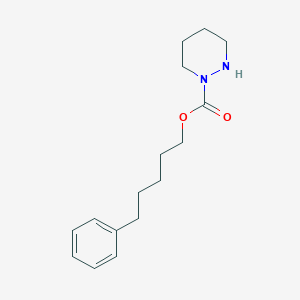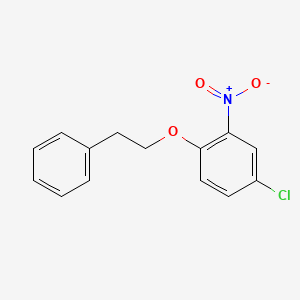
4-Chloro-2-nitro-1-(2-phenylethoxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-nitro-1-(2-phenylethoxy)benzene is an organic compound with the molecular formula C14H12ClNO3. It is characterized by the presence of a chloro group, a nitro group, and a phenylethoxy group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-nitro-1-(2-phenylethoxy)benzene typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 4-chloro-2-nitrophenol with 2-phenylethanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the quality of the final product .
化学反応の分析
Types of Reactions
4-Chloro-2-nitro-1-(2-phenylethoxy)benzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The phenylethoxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or DMF.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products
Nucleophilic Substitution: Substituted benzene derivatives.
Reduction: 4-Chloro-2-amino-1-(2-phenylethoxy)benzene.
Oxidation: Corresponding aldehydes or carboxylic acids.
科学的研究の応用
4-Chloro-2-nitro-1-(2-phenylethoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 4-Chloro-2-nitro-1-(2-phenylethoxy)benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the chloro group can undergo nucleophilic substitution. These interactions can affect various biochemical pathways and molecular targets, leading to diverse biological effects .
類似化合物との比較
Similar Compounds
4-Chloro-2-nitrophenol: Lacks the phenylethoxy group, making it less complex.
2-Nitro-1-(2-phenylethoxy)benzene: Lacks the chloro group, affecting its reactivity.
4-Chloro-1-(2-phenylethoxy)benzene: Lacks the nitro group, altering its chemical properties
Uniqueness
4-Chloro-2-nitro-1-(2-phenylethoxy)benzene is unique due to the presence of all three functional groups (chloro, nitro, and phenylethoxy) on the benzene ring.
特性
CAS番号 |
648926-14-1 |
|---|---|
分子式 |
C14H12ClNO3 |
分子量 |
277.70 g/mol |
IUPAC名 |
4-chloro-2-nitro-1-(2-phenylethoxy)benzene |
InChI |
InChI=1S/C14H12ClNO3/c15-12-6-7-14(13(10-12)16(17)18)19-9-8-11-4-2-1-3-5-11/h1-7,10H,8-9H2 |
InChIキー |
MVXCIZMPPBRKJO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CCOC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


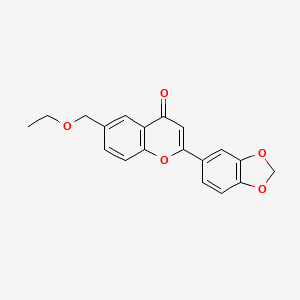
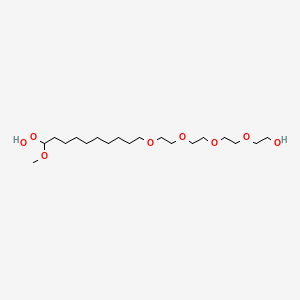
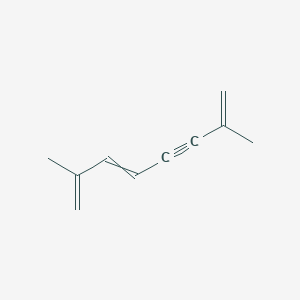
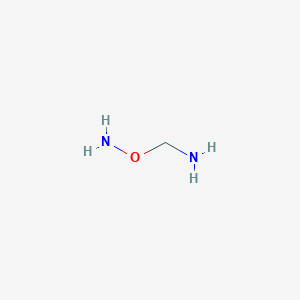
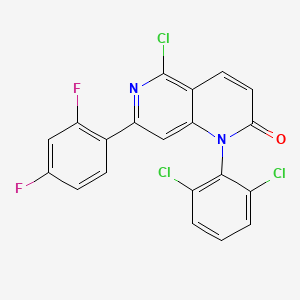
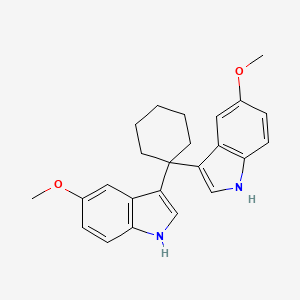
![2-({1-[2-(2,6-Dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N,N-diisopropylacetamide](/img/structure/B15167621.png)
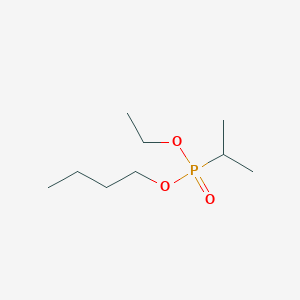
![1,1',1'',1'''-(1,4-Phenylenedimethanetriyl)tetrakis[3,5-bis(methoxymethyl)benzene]](/img/structure/B15167638.png)
![1-Ethyl-4-({4-[2-(4-fluorophenyl)ethenyl]phenyl}ethynyl)benzene](/img/structure/B15167644.png)
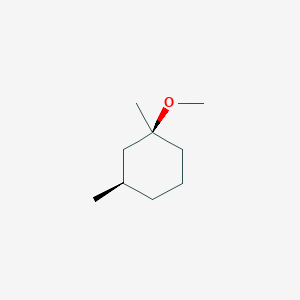
![Acetamide,2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)-](/img/structure/B15167653.png)
![1-[(3-Methylbut-3-EN-1-YL)oxy]dodecan-2-OL](/img/structure/B15167654.png)
